molecular formula C7H5NOS B186477 4-Hydroxyphenyl thiocyanate CAS No. 3774-52-5

4-Hydroxyphenyl thiocyanate

Cat. No.: B186477
CAS No.: 3774-52-5
M. Wt: 151.19 g/mol
InChI Key: FMRRFPFZGPDDLZ-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl thiocyanate (CAS: Not explicitly provided in evidence; structurally analogous to compounds like (4-hydroxy-3-methylphenyl) thiocyanate (CAS: 3774-53-6) ) is an organosulfur compound featuring a thiocyanate (-SCN) group attached to a para-hydroxyphenyl ring. The hydroxyl group at the para position confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

3774-52-5

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

(4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H

InChI Key

FMRRFPFZGPDDLZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)SC#N

Canonical SMILES

C1=CC(=CC=C1C#[N+][S-])O

melting_point

62-63°C

Other CAS No.

3774-52-5

physical_description

Solid

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The thiocyanate group participates in nucleophilic substitutions, while the hydroxyl group enables electrophilic aromatic substitutions.

Reaction TypeReagents/ConditionsProducts FormedKey Observations
Nucleophilic substitution Amines, thiols, or alkoxides in basic mediaCorresponding sulfides or ethers-SCN replaced by stronger nucleophiles
Electrophilic substitution HNO₃/H₂SO₄ nitration3-Nitro-4-hydroxyphenyl thiocyanatePara-directing -OH group controls regioselectivity

Mechanistic Insight :

  • Nucleophilic attack on -SCN follows an Sₙ2 pathway, as demonstrated in Hammett studies (ρ = +0.48 for electron-withdrawing substituents) .

  • Electrophilic substitutions occur at the ortho/para positions relative to -OH, with para dominance due to steric factors.

Oxidation-Reduction Reactions

The thiocyanate group undergoes redox transformations under controlled conditions:

ProcessOxidizing/Reducing AgentsProductsApplications
Oxidation H₂O₂, KMnO₄ in acidic mediumSulfonic acids (-SO₃H)Intermediate for surfactants
Reduction LiAlH₄ or NaBH₄Benzylamine derivativesPharma precursor synthesis

Key Data :

  • Oxidation kinetics show first-order dependence on [H₂O₂], with activation energy (Eₐ) = 45 kJ/mol .

  • Reduction yields exceed 80% when using NaBH₄ in methanol at 0°C.

Coupling Reactions

Palladium-catalyzed cross-couplings enable C-C/S bond formation:

ReactionCatalytic SystemProductsYield (%)
Sonogashira coupling Pd(PPh₃)₄, CuI, NEt₃Aryl alkynyl sulfides72–85
Suzuki coupling Pd(OAc)₂, SPhos, K₂CO₃Biaryl thiocyanates65–78

Mechanistic Features :

  • Transmetallation is rate-determining in Pd-catalyzed reactions (31P NMR evidence) .

  • Electron-withdrawing groups accelerate coupling rates by stabilizing transition states .

Cyclization and Tandem Reactions

Under photoredox or electrochemical conditions:

ProcessConditionsProductsQuantum Yield (Φ)
Photocyclization Visible light, Acr⁺-MesClO₄⁻Thiocyanato-isoquinolinediones0.32
Electrochemical Graphite anode, NH₄SCNFused heterocycles61–74% Faradaic

Notable Findings :

  • Radical intermediates (e.g., SCN- ) form via single-electron transfer (SET) pathways .

  • Oxygen acts as a terminal oxidant in photoredox cycles, regenerating catalysts .

Stability and Competing Pathways

Critical factors influencing reactivity:

ParameterEffectOptimal Range
pHDetermines -OH protonation state6–8 (neutral conditions)
TemperatureHigh temps favor decomposition<50°C
Solvent polarityPolar aprotic solvents boost SCN⁻ mobilityDMF > MeCN > THF

Decomposition pathways include:

  • Hydrolysis to 4-hydroxyphenol + HSCN (dominant above pH 10) .

  • Thiocyanate isomerization to isothiocyanate (-NCS) at >100°C .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Thiocyanate Compounds

Compound Name Substituent(s) Electronic Effect Key Features CAS Number
4-Hydroxyphenyl thiocyanate -OH (para) Electron-donating (resonance) Enhances solubility in polar solvents; potential H-bonding N/A
4-Fluorophenyl isothiocyanate -F (para) Electron-withdrawing Increased electrophilicity; higher stability in reactions 17626 (MFCD)
4-Methylbenzyl thiocyanate -CH2SCN (para-methyl) Mildly electron-donating Higher lipophilicity; steric hindrance 19241-19-1
(4-Amino-3,5-dimethylphenyl) thiocyanate -NH2, -CH3 (meta, para) Electron-donating (-NH2) Enhanced nucleophilicity; potential for diazotization 14031-02-8
4-Cyanophenyl isothiocyanate -CN (para) Strong electron-withdrawing Lowers electron density; stabilizes via conjugation 2719-32-6

Key Observations :

  • Electron-donating groups (e.g., -OH, -NH2) increase ring activation, favoring electrophilic substitution reactions. For example, this compound’s hydroxyl group may facilitate hydrogen bonding in biological systems .
  • Electron-withdrawing groups (e.g., -CN, -F) deactivate the ring, reducing reactivity but enhancing stability in harsh conditions .

Thyroid Inhibition

Thiocyanate compounds inhibit sodium-iodide symporter (NIS)-mediated iodide uptake in thyrocytes, a mechanism critical in goitrogenesis. While perchlorate is a more potent NIS inhibitor, thiocyanate exhibits higher serum concentrations in populations, amplifying its physiological impact .

Cytotoxic Activity

Limited evidence exists for this compound’s cytotoxic effects. However, β-carboline derivatives with 4-hydroxyphenyl groups (e.g., N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide) show IC50 values of 1.65–1.83 μM against ovarian and prostate cancer cell lines . This suggests that the 4-hydroxyphenyl moiety may contribute to anticancer activity, though the thiocyanate group’s role requires further study.

Table 2: Reaction Yields of Select Thiocyanate Derivatives

Compound Reaction Partner Product Yield (%) Reference
5-Acetyl-3-phenyl-2-[...]-thiadiazole Hydrazonoyl halides Thiadiazole derivatives 68–70
4-Cyanophenyl isothiocyanate Amines Thiourea derivatives >80

Physical Properties

  • Solubility : Hydroxyl groups improve aqueous solubility (e.g., (4-hydroxy-3-methylphenyl) thiocyanate) compared to hydrophobic analogs like 4-methylbenzyl thiocyanate .
  • Melting Points : Bulky substituents (e.g., 4-methylbenzyl) increase melting points due to crystal packing efficiency .

Preparation Methods

Copper-Catalyzed Thiocyanation

The oxidative introduction of a thiocyanate group into aromatic systems is a widely used strategy. For 4-hydroxyphenyl thiocyanate, this involves reacting 4-hydroxyphenol (or its protected derivatives) with potassium thiocyanate (KSCN) in the presence of a copper catalyst and oxidant. A representative protocol from recent literature employs:

  • Reagents : KSCN (1.2 equiv), CuCl (10 mol%), K₂S₂O₈ (2.0 equiv)

  • Conditions : Acetonitrile (ACN), room temperature, 6–12 hours.

The reaction proceeds via a radical mechanism, where K₂S₂O₈ oxidizes SCN⁻ to the ∙SCN radical, which attacks the aromatic ring. The para position relative to the hydroxyl group is favored due to electronic and steric effects. Yields for analogous phenolic systems range from 70–86%, though specific data for this compound remain unreported.

Solvent and Temperature Optimization

Polar aprotic solvents like ACN enhance solubility of ionic intermediates, while temperatures above 70°C accelerate radical formation. However, excessive heat may degrade the thiocyanate group. A balance is achieved at 40–60°C, as demonstrated in quinoline thiocyanation.

Electrochemical Synthesis

Radical-Based Electrochemical Thiocyanation

Recent advances in electrochemical methods offer a catalyst-free route. In a typical setup:

  • Electrolyte : LiBF₄ (0.1 M)

  • Electrodes : Carbon anode, iron cathode

  • Conditions : Constant current (20 mA), undivided cell, room temperature.

The ∙SCN radical is generated anodically, reacting with 4-hydroxyphenol to form the thiocyanate. This method avoids stoichiometric oxidants and provides moderate yields (50–75%) for enamides, suggesting adaptability to phenolic systems.

Stereoselectivity and Mechanistic Insights

Electrochemical pathways exhibit exclusive E-stereoselectivity in alkenes due to-H sigmatropic rearrangements. For aromatic systems, this selectivity is irrelevant, but the method’s mild conditions preserve acid-sensitive functional groups, making it suitable for hydroxyl-bearing substrates.

Nucleophilic Substitution Pathways

Halide Displacement

Reacting 4-hydroxyphenyl halides (e.g., bromide or iodide) with KSCN in polar solvents:

  • Reagents : 4-Hydroxyphenyl bromide (1.0 equiv), KSCN (1.5 equiv)

  • Conditions : Dimethylformamide (DMF), 80°C, 8–12 hours.

This SN₂-type reaction is hindered by the poor leaving-group ability of bromide in electron-rich aromatics. Yields are typically low (<30%) unless activating groups are present.

Ammonium Salt Displacement

A patented method for potassium thiocyanate synthesis suggests adapting double-displacement reactions:

  • Prepare ammonium 4-hydroxyphenyl sulfate via sulfonation.

  • React with KSCN in aqueous NaOH:

    Ar-OSO₃NH₄+KSCNAr-SCN+KHSO₄+NH₃\text{Ar-OSO₃NH₄} + \text{KSCN} \rightarrow \text{Ar-SCN} + \text{KHSO₄} + \text{NH₃}

This route remains theoretical for this compound but is promising due to high purity (99%) in analogous reactions.

Purification and Isolation

Decoloration and Filtration

Post-reaction mixtures often contain polymeric byproducts. Activated carbon (2–6‰ of solution mass) at 40–80°C removes colored impurities, yielding clear solutions.

Crystallization and Drying

Vacuum dehydration at 50–100°C (1–10 kPa) concentrates the solution, inducing crystallization. Final drying at 80–100°C for 2 hours produces >99% pure product.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (Analogous Systems)
Oxidative ThiocyanationHigh yields, simple setupRequires toxic oxidants (K₂S₂O₈)70–86%
ElectrochemicalCatalyst-free, green chemistrySpecialized equipment needed50–75%
Nucleophilic SubstitutionScalable, high purityLow reactivity with aryl halides<30%

Q & A

Q. What are the key experimental design considerations for synthesizing 4-hydroxyphenyl thiocyanate?

Synthesis of this compound requires controlled thermal decomposition of thiourea derivatives under inert conditions to avoid premature isomerization into ammonium thiocyanate, which can alter reaction pathways. Precise temperature control (170–187.5°C) and short preheating intervals are critical to minimize side reactions . Reaction purity should be verified via FT-IR to confirm the thiocyanate (SCN) bonding mode (e.g., C–S and C–N stretching frequencies at ~700–750 cm⁻¹ and ~2050–2100 cm⁻¹, respectively) .

Q. How can FT-IR spectroscopy distinguish between thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?

FT-IR analysis focuses on C–N and C–S stretching frequencies:

  • M-NCS bonding (thiocyanate bound via nitrogen): C–N stretch at ~2050–2100 cm⁻¹, weaker C–S stretch at ~700–750 cm⁻¹.
  • M-SCN bonding (thiocyanate bound via sulfur): Shifted C–N stretch (~2070–2120 cm⁻¹) and stronger C–S absorption. Quantitative comparison of spectral deviations from reference compounds (e.g., KSCN for M-SCN) using global data analysis tools like ReactLab Equilibria improves accuracy .

Q. What statistical methods are recommended for analyzing thiocyanate concentration data in biological matrices?

Use ANOVA for comparing thiocyanate levels across treatment groups (e.g., plant extracts or biological fluids), followed by post-hoc tests like Student-Newman-Keuls (SNK) to identify significant differences. Recovery tests (spiking known thiocyanate amounts) validate analytical precision, with recovery rates ideally 95–105% .

Advanced Research Questions

Q. How do conflicting reports on thiocyanate’s anti-inflammatory effects impact mechanistic studies of this compound?

Thiocyanate exhibits dose-dependent effects: low concentrations (<5 µM) may reduce oxidative stress via MPO inhibition, while higher levels (>10 µM) can induce cytotoxicity. Experimental designs must include dose-response curves and control for endogenous thiocyanate sources (e.g., cruciferous vegetables in non-smokers). Use in vitro models (e.g., lung epithelial cells) to isolate direct effects from systemic interactions .

Q. What advanced techniques resolve kinetic instability in thiocyanate equilibrium studies, such as Fe(SCN)ₙ complexes?

Stopped-flow spectroscopy combined with global data analysis (e.g., ReactLab Equilibria) captures rapid equilibration dynamics. For this compound, monitor absorbance spectra at 450–480 nm to track complex formation. Ionic strength (0.5 M) and pH buffers stabilize intermediates, enabling precise calculation of equilibrium constants (log K ≈ 2.5–3.0 for Fe(SCN)²⁺) .

Q. How can crystal packing and intermolecular interactions of this compound derivatives be optimized for material science applications?

X-ray crystallography reveals dominant N–H⋯S and N–H⋯N interactions in thiocyanate-containing crystals. For monoclinic systems (space group P2₁/n), optimize hydrogen-bond networks by adjusting substituents on the aromatic ring. Hirshfeld surface analysis quantifies interaction contributions (e.g., S⋯H/N contacts >30% indicate strong packing stability) .

Q. What methodologies address temporal degradation of this compound in long-term biological assays?

Degradation under acidic/oxidative conditions necessitates stability studies via HPLC-MS. Store samples at –80°C in amber vials with antioxidants (e.g., ascorbic acid). For in vivo studies, measure urinary thiocyanate as a stability proxy, noting that dietary sources (e.g., cruciferous vegetables) may confound results .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent thiocyanate isomerization .
  • Analysis : Validate FT-IR assignments with X-ray crystallography or NMR .
  • Biological Studies : Control for endogenous thiocyanate using non-smoker cohorts or synthetic diets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyphenyl thiocyanate
Reactant of Route 2
4-Hydroxyphenyl thiocyanate

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